An In-depth Technical Guide to the Synthesis of 1,2-Diamino-2-methylpropane from 2-methyl-1,2-propanediol
An In-depth Technical Guide to the Synthesis of 1,2-Diamino-2-methylpropane from 2-methyl-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide details potential synthetic pathways for the conversion of 2-methyl-1,2-propanediol to the versatile diamine, 1,2-diamino-2-methylpropane. Due to the limited direct conversion methodologies in published literature, this document focuses on multi-step synthetic routes involving key intermediates. The protocols provided are based on established chemical transformations and may require optimization for this specific substrate.
Executive Summary
The synthesis of 1,2-diamino-2-methylpropane, a valuable building block in pharmaceutical and polymer sciences, from 2-methyl-1,2-propanediol is not a straightforward, single-step conversion. This guide outlines three plausible multi-step synthetic routes, each proceeding through a distinct intermediate: a dichloride, a ditosylate, or an epoxide. Each pathway presents its own set of advantages and challenges in terms of reaction conditions, yields, and safety considerations. The successful synthesis of the target diamine hinges on the effective transformation of the diol's hydroxyl groups into more reactive leaving groups, followed by nucleophilic substitution with an amine source, typically ammonia (B1221849).
Introduction
1,2-Diamino-2-methylpropane is a vicinal diamine with applications as a chelating agent, a monomer in polymer synthesis, and an intermediate in the preparation of biologically active compounds.[1][2] Its precursor, 2-methyl-1,2-propanediol, is a readily available diol. The conversion of this diol to the corresponding diamine requires the strategic replacement of two hydroxyl groups with amino functionalities. This guide explores three such strategies, providing theoretical frameworks and adapted experimental protocols for researchers.
Proposed Synthetic Pathways
The conversion of 2-methyl-1,2-propanediol to 1,2-diamino-2-methylpropane can be envisioned through three primary multi-step pathways. Each route begins with the activation of the hydroxyl groups of the starting diol.
Figure 1: Proposed synthetic routes from 2-methyl-1,2-propanediol to 1,2-diamino-2-methylpropane.
Route 1: Dichlorination Followed by Amination
This route involves the conversion of the diol to the corresponding dichloride, followed by nucleophilic substitution with ammonia.
Step 1: Synthesis of 1,2-Dichloro-2-methylpropane
The hydroxyl groups of the diol can be replaced by chlorine atoms using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl).
Experimental Protocol (Adapted):
-
Materials: 2-methyl-1,2-propanediol, thionyl chloride (SOCl₂), pyridine (B92270) (optional), dichloromethane (B109758) (DCM), sodium bicarbonate solution, anhydrous magnesium sulfate (B86663), rotary evaporator, distillation apparatus.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-methyl-1,2-propanediol (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (2.2 eq.) dropwise to the stirred solution. Pyridine (2.2 eq.) can be added as a scavenger for the HCl gas produced.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the mixture and carefully pour it over crushed ice.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution until effervescence ceases, then with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 1,2-dichloro-2-methylpropane.
-
| Parameter | Value | Reference |
| Boiling Point of Product | 106.5 °C | [3] |
| Density of Product | 1.093 g/cm³ at 20 °C | [3] |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | Peaks corresponding to the structure | [4][5][6] |
| IR Spectrum | Characteristic C-Cl stretching frequencies | [7][8] |
| Mass Spectrum | Molecular ion peak and fragmentation pattern | [8] |
Step 2: Synthesis of 1,2-Diamino-2-methylpropane from 1,2-Dichloro-2-methylpropane
The dichloride intermediate can be converted to the diamine by reaction with ammonia in a sealed vessel at elevated temperature and pressure.
Experimental Protocol (Adapted):
-
Materials: 1,2-Dichloro-2-methylpropane, aqueous ammonia (concentrated), ethanol (B145695), a high-pressure autoclave.
-
Procedure:
-
Place 1,2-dichloro-2-methylpropane (1.0 eq.), concentrated aqueous ammonia (a large excess, e.g., 10-20 eq.), and ethanol (as a co-solvent) into a high-pressure autoclave.
-
Seal the autoclave and heat the mixture to 100-150 °C for 12-24 hours. The pressure will increase due to the vapor pressure of ammonia and the solvent.
-
After cooling the autoclave to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess water under reduced pressure.
-
Make the remaining aqueous solution strongly basic with NaOH to liberate the free diamine.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the combined organic extracts over anhydrous sodium sulfate or potassium hydroxide (B78521) pellets, filter, and remove the solvent under reduced pressure.
-
Purify the crude diamine by distillation under reduced pressure.
-
| Parameter | Value | Reference |
| Yield | Moderate | General knowledge of amination of alkyl halides. |
Route 2: Ditosylation Followed by Amination
This pathway involves converting the hydroxyl groups into better leaving groups, tosylates, which are then displaced by ammonia.
Step 1: Synthesis of 2-methyl-1,2-propanediol ditosylate
The diol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
Experimental Protocol (Adapted):
-
Materials: 2-methyl-1,2-propanediol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM), hydrochloric acid (1 M), saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 2-methyl-1,2-propanediol (1.0 eq.) in an excess of pyridine or a mixture of dichloromethane and a base like triethylamine (B128534) at 0 °C.[9]
-
Slowly add p-toluenesulfonyl chloride (2.2 eq.) portion-wise, maintaining the temperature at 0 °C.[9]
-
Stir the reaction mixture at 0 °C for 4-6 hours and then allow it to warm to room temperature overnight.[9]
-
Pour the reaction mixture into ice-cold 1 M HCl and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ditosylate.
-
The product can be purified by recrystallization or column chromatography.
-
| Parameter | Value | Reference |
| Yield | Good to high | [10] |
Step 2: Synthesis of 1,2-Diamino-2-methylpropane from 2-methyl-1,2-propanediol ditosylate
The ditosylate is then reacted with ammonia to displace the tosylate groups.
Experimental Protocol (Adapted):
-
Materials: 2-methyl-1,2-propanediol ditosylate, concentrated aqueous ammonia or a solution of ammonia in methanol (B129727), a sealed tube or autoclave.
-
Procedure:
-
Dissolve the ditosylate (1.0 eq.) in a solution of ammonia in methanol or concentrated aqueous ammonia in a sealed tube or a small autoclave.
-
Heat the mixture to 80-120 °C for 24-48 hours.
-
After cooling, carefully open the vessel and remove the solvent and excess ammonia under reduced pressure.
-
Treat the residue with aqueous NaOH to liberate the free diamine.
-
Extract the product with an organic solvent, dry the organic phase, and purify by distillation as described in Route 1, Step 2.
-
| Parameter | Value | Reference |
| Yield | Moderate | General knowledge of amination of tosylates. |
Route 3: Epoxidation and Subsequent Ring-Opening Amination
This route involves the formation of an epoxide from the diol, followed by a ring-opening reaction with ammonia. This would likely proceed through the formation of a mono-tosylate of the primary alcohol, followed by intramolecular cyclization to the epoxide.
Step 1: Synthesis of 2,2-Dimethyl-oxirane
This step would likely involve selective tosylation of the primary hydroxyl group of 2-methyl-1,2-propanediol, followed by base-induced intramolecular cyclization.
Experimental Protocol (Proposed):
-
Materials: 2-methyl-1,2-propanediol, p-toluenesulfonyl chloride, pyridine, sodium hydroxide, diethyl ether.
-
Procedure:
-
selectively tosylate the primary alcohol of 2-methyl-1,2-propanediol by reacting it with one equivalent of p-toluenesulfonyl chloride in pyridine at low temperature.
-
After isolation of the mono-tosylate, treat it with a strong base such as sodium hydroxide in a suitable solvent to induce intramolecular Williamson ether synthesis, forming the epoxide.
-
The volatile epoxide could be purified by distillation.
-
| Parameter | Value | Reference |
| Boiling Point of Epoxide | ~50-52 °C |
Step 2: Synthesis of 1,2-Diamino-2-methylpropane
The epoxide ring is opened with ammonia. This reaction typically attacks the less sterically hindered carbon, which in the case of 2,2-dimethyl-oxirane would be the primary carbon, to form 1-amino-2-methyl-2-propanol. A subsequent step would be required to convert the tertiary alcohol to an amine, which is a challenging transformation. A more direct, though less common, approach would be a high-pressure, high-temperature reaction with ammonia that might lead to the diamine, though the formation of the amino alcohol is more probable.
Experimental Protocol for Amino Alcohol (Adapted):
-
Materials: 2,2-Dimethyl-oxirane, concentrated aqueous ammonia, ethanol.
-
Procedure:
-
Cool a solution of 2,2-dimethyl-oxirane (1.0 eq.) in ethanol in a sealed vessel.
-
Add a large excess of cold, concentrated aqueous ammonia.
-
Seal the vessel and allow it to stand at room temperature for several days or heat gently (e.g., 40-50 °C) for 24 hours.
-
After the reaction is complete, remove the solvent and excess ammonia under reduced pressure.
-
Purify the resulting 1-amino-2-methyl-2-propanol by distillation.
-
| Parameter | Value | Reference |
| Yield | Good | [11] |
Note: The conversion of the resulting 1-amino-2-methyl-2-propanol to the target 1,2-diamino-2-methylpropane would require further synthetic steps, such as conversion of the tertiary alcohol to a leaving group followed by amination, which is often difficult and prone to elimination reactions. A direct catalytic amination of the amino alcohol is a more modern approach but requires specific catalysts and conditions.
Experimental Workflows
Figure 2: Workflow for the synthesis of 1,2-diamino-2-methylpropane via the dichloride intermediate.
Figure 3: Workflow for the synthesis of 1,2-diamino-2-methylpropane via the ditosylate intermediate.
Conclusion
The synthesis of 1,2-diamino-2-methylpropane from 2-methyl-1,2-propanediol is a multi-step process that requires the activation of the diol's hydroxyl groups. The most viable pathways proceed through either a dichloride or a ditosylate intermediate, followed by amination with ammonia under pressure. The epoxide route is less direct for obtaining the diamine, as it preferentially yields an amino alcohol. The choice of route will depend on the available reagents, equipment, and the desired scale of the synthesis. All proposed routes require careful optimization and safety precautions, particularly when working with corrosive reagents and high-pressure reactions. Further research into direct catalytic amination of diols may provide a more efficient and atom-economical approach in the future.
References
- 1. rsc.org [rsc.org]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 1,2-DICHLOROISOBUTANE(594-37-6) 1H NMR [m.chemicalbook.com]
- 7. 1,2-Dichloro-2-methylpropane | C4H8Cl2 | CID 117943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Propane, 1,2-dichloro-2-methyl- [webbook.nist.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. jchemlett.com [jchemlett.com]
- 11. ursa.cat [ursa.cat]
